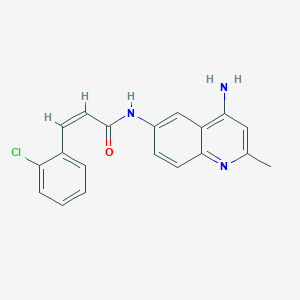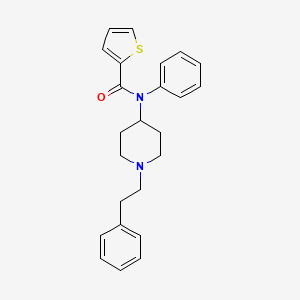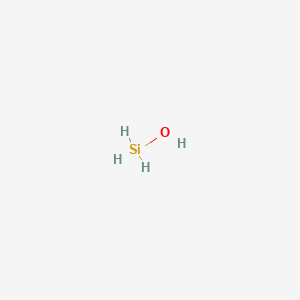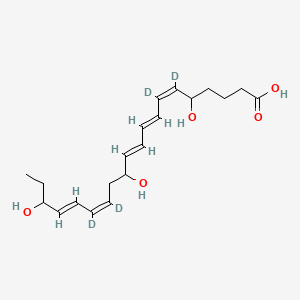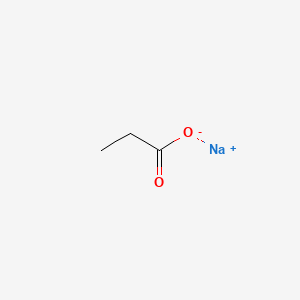![molecular formula C33H58N4O8 B10779113 cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]](/img/structure/B10779113.png)
cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val] is a cyclic dipeptide, specifically a diketopiperazine (DKP). Diketopiperazines are a class of compounds characterized by a six-membered ring containing two nitrogen atoms. These compounds are found ubiquitously in nature and are known for their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val] typically involves the cyclization of linear dipeptides under specific conditions. The process begins with the preparation of the linear dipeptide, which is then subjected to cyclization through various methods such as heating or using cyclizing agents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of diketopiperazines, including cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val], involves large-scale synthesis using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The process is optimized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
Cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated or alkylated derivatives .
科学的研究の応用
Cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and stereochemistry.
Biology: Investigated for its role in microbial communication and biofilm formation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val] can be compared with other diketopiperazines such as cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro). These compounds share a similar cyclic dipeptide structure but differ in their side chains and stereochemistry.
List of Similar Compounds
- Cyclo(Phe-Pro)
- Cyclo(Leu-Pro)
- Cyclo(Val-Pro)
- Cyclo(D-Val-D-Ile)
- Cyclo(L-Val-D-Ile)
- Cyclo(D-Val-L-Ile)
- Cyclo(L-Val-L-Ile)
- Cyclo(D-Val-L-Leu)
- Cyclo(L-Val-L-Leu)
特性
分子式 |
C33H58N4O8 |
|---|---|
分子量 |
638.8 g/mol |
IUPAC名 |
(3S,9S,12R,15R,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25?,26+,27+/m1/s1 |
InChIキー |
VDFMWZBFYMHHDB-MIXWEYQQSA-N |
異性体SMILES |
CC(C)C[C@@H]1C(=O)O[C@H](C(=O)NC(C(=O)N([C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C |
正規SMILES |
CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



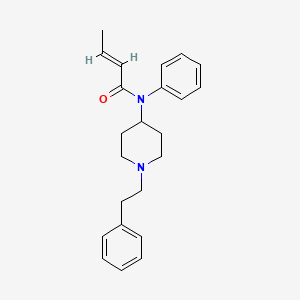
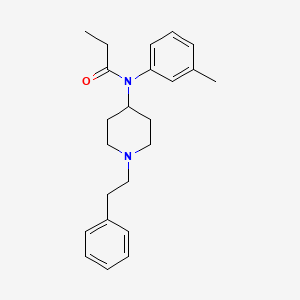
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10779058.png)
![(+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B10779072.png)
![(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide](/img/structure/B10779079.png)
